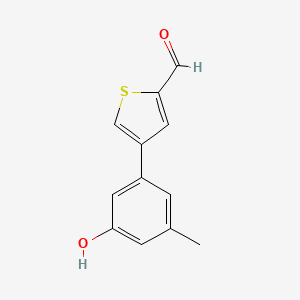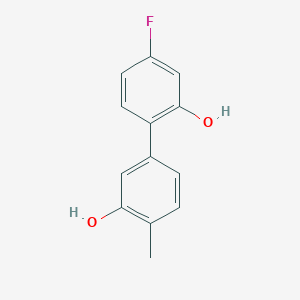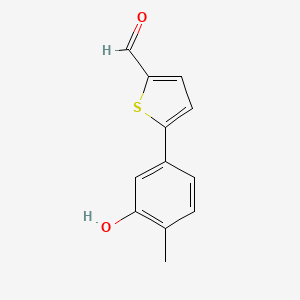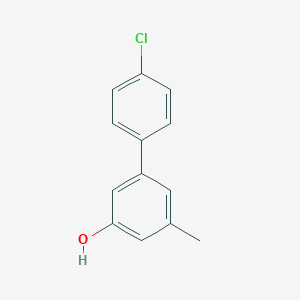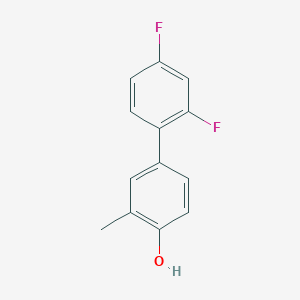
4-(2,4-Difluorophenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Difluorophenyl)-2-methylphenol, 95% (4-DFM) is a phenolic compound with a wide range of applications in scientific research. It is a fluorinated derivative of 4-methylphenol, which is used as a reagent in organic synthesis. 4-DFM has been found to have a variety of biological activities, including anti-bacterial, anti-fungal, and anti-inflammatory properties. Additionally, 4-DFM has been used in a number of laboratory experiments to study its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Difluorophenyl)-2-methylphenol, 95% has a wide range of scientific research applications. It has been used in a variety of studies to investigate its anti-bacterial, anti-fungal, and anti-inflammatory properties. Additionally, 4-(2,4-Difluorophenyl)-2-methylphenol, 95% has been used as a reagent in organic synthesis reactions, such as the synthesis of 4-hydroxy-2,4-difluorobenzaldehyde. It has also been used in studies to investigate the effects of 4-(2,4-Difluorophenyl)-2-methylphenol, 95% on the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 4-(2,4-Difluorophenyl)-2-methylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory substances. Additionally, 4-(2,4-Difluorophenyl)-2-methylphenol, 95% has been shown to inhibit the growth of bacteria and fungi, likely due to its ability to disrupt their cell membranes.
Biochemical and Physiological Effects
4-(2,4-Difluorophenyl)-2-methylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to reduce inflammation in animal models. Additionally, 4-(2,4-Difluorophenyl)-2-methylphenol, 95% has been found to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-Difluorophenyl)-2-methylphenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is non-toxic and has a low cost. However, there are also some limitations to its use in laboratory experiments. For example, 4-(2,4-Difluorophenyl)-2-methylphenol, 95% is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, its anti-bacterial and anti-fungal properties can interfere with the growth of cells in culture.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(2,4-Difluorophenyl)-2-methylphenol, 95% in scientific research. For example, further research into its mechanism of action and its effects on the growth of cancer cells could lead to the development of new treatments for cancer. Additionally, further research into its anti-bacterial and anti-fungal properties could lead to the development of new treatments for infectious diseases. Additionally, 4-(2,4-Difluorophenyl)-2-methylphenol, 95% could be used in the synthesis of new compounds for use in organic synthesis reactions.
Synthesemethoden
4-(2,4-Difluorophenyl)-2-methylphenol, 95% can be synthesized via a reaction between 4-methylphenol and 2,4-difluorotoluene. This reaction can be carried out in two different ways: either via a Friedel-Crafts alkylation or via a Williamson ether synthesis. In the Friedel-Crafts alkylation, the 4-methylphenol is reacted with a Lewis acid catalyst, such as aluminum chloride, to form the alkyl ether. In the Williamson ether synthesis, the 4-methylphenol is reacted with the 2,4-difluorotoluene in the presence of a base, such as sodium hydroxide. Both reactions produce 4-(2,4-Difluorophenyl)-2-methylphenol, 95% as the major product.
Eigenschaften
IUPAC Name |
4-(2,4-difluorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-6-9(2-5-13(8)16)11-4-3-10(14)7-12(11)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBDMYMHMDCDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683779 |
Source


|
| Record name | 2',4'-Difluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-90-0 |
Source


|
| Record name | 2',4'-Difluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



